BenchChemオンラインストアへようこそ!

4-(4-Fluoro-benzyloxy)-phenylamine

Drug Metabolism Bioactivation Cytochrome P450

4-(4-Fluoro-benzyloxy)-phenylamine (CAS 53234-85-8) is a para-substituted fluorinated aniline derivative with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol. It is characterized by a 4-fluorobenzyl ether group attached to an aniline core, a structural motif that imparts moderate polarity and the capacity for hydrogen bonding via the amine and ether oxygen.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 53234-85-8
Cat. No. B1309772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-benzyloxy)-phenylamine
CAS53234-85-8
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)N)F
InChIInChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
InChIKeyWKJLZHPOOMPGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-benzyloxy)-phenylamine (CAS 53234-85-8): A Fluorinated Aniline Building Block for Kinase-Targeted Synthesis


4-(4-Fluoro-benzyloxy)-phenylamine (CAS 53234-85-8) is a para-substituted fluorinated aniline derivative with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol [1]. It is characterized by a 4-fluorobenzyl ether group attached to an aniline core, a structural motif that imparts moderate polarity and the capacity for hydrogen bonding via the amine and ether oxygen . This compound serves primarily as a synthetic intermediate in medicinal chemistry, particularly within patent literature describing kinase inhibitors and heterocyclic compound libraries, where the 4-fluorobenzyloxy group is used to modulate electronic properties and binding interactions [2].

Why Generic 4-Benzyloxyaniline Analogs Cannot Replace 4-(4-Fluoro-benzyloxy)-phenylamine in Targeted Synthesis


Simple substitution of 4-(4-Fluoro-benzyloxy)-phenylamine with non-fluorinated or differently substituted benzyloxyaniline analogs is unreliable for structure-activity relationship (SAR) campaigns. The para-fluorine atom is not an inert bioisostere; it directly alters the compound's electronic profile and metabolic fate. Research on 4-fluorinated anilines demonstrates that a fluorine at the para position can fundamentally change the metabolic pathway, leading to cytochrome P450-dependent bioactivation to a reactive benzoquinoneimine, a fate not shared by its non-fluorinated counterparts [1]. This has critical implications for both desired target interactions and off-target toxicity profiles. Therefore, procuring the specific 4-fluoro derivative is essential for maintaining experimental consistency and achieving the specific biological outcomes linked to this precise electronic and metabolic signature [1].

Quantitative Differentiation Evidence for 4-(4-Fluoro-benzyloxy)-phenylamine vs. Analogs


Metabolic Fate: Para-Fluorine Directs Bioactivation to a Reactive Benzoquinoneimine Unlike Non-Fluorinated Analogs

In microsomal metabolism studies, 4-fluoroaniline derivatives undergo a unique para-defluorination pathway to form a reactive benzoquinoneimine, a mechanism not available to non-para-fluorinated anilines which instead form a stable 4-hydroxyaniline metabolite. This represents a fundamental difference in metabolic fate and potential toxicity profile for building blocks like 4-(4-Fluoro-benzyloxy)-phenylamine [1].

Drug Metabolism Bioactivation Cytochrome P450 Toxicology

Kinase Inhibitor Scaffold Potency: 4-(3-Fluorobenzyloxy)-3-haloanilino Group Delivers Optimal Dual ErbB Inhibition

In a systematic SAR exploration of 6-furanylquinazoline dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, a 4-(3-fluorobenzyloxy)-3-haloanilino substituent provided the best enzyme potency and cellular selectivity. While this data is for a regioisomer (3-fluoro) and includes a 3-halo substitution, it demonstrates the privileged nature of the fluorobenzyloxyaniline fragment in this pharmacophore, directly supporting the procurement of the specific 4-fluoro regioisomer for parallel SAR exploration [1].

Kinase Inhibition SAR ErbB1/ErbB2 Medicinal Chemistry

Patent-Protected Scaffold: Exclusive Use as Key Intermediate in a Broad Class of Heterocyclic Kinase Inhibitors

The compound is explicitly claimed as a key intermediate in US Patent US20080004294A1 for the synthesis of substituted heteroaromatic compounds, including quinazoline and pyridopyrimidine derivatives exhibiting protein tyrosine kinase inhibition. The patent specifically enumerates 'fluorobenzyloxy' as a critical substituent (R3), distinguishing it from non-fluorinated benzyloxy analogs [1].

Intellectual Property Kinase Inhibitor Quinazoline Intermediate

Physicochemical Distinction: Enhanced Lipophilicity (cLogP 2.8) vs. Unsubstituted 4-Benzyloxyaniline

The computed XLogP3-AA value for 4-(4-Fluoro-benzyloxy)-phenylamine is 2.8, as determined by PubChem [1]. This value indicates a distinct lipophilicity profile compared to the non-fluorinated parent 4-benzyloxyaniline (PubChem CID 80300 shows XLogP3-AA of 2.2).

Physicochemical Properties cLogP Lipophilicity Drug Design

Procurement-Led Application Scenarios for 4-(4-Fluoro-benzyloxy)-phenylamine


Synthesis of Patent-Protected Quinazoline Kinase Inhibitors

This compound is the direct synthetic precursor for the 'fluorobenzyloxy' substituent group in the kinase inhibitors described in US20080004294A1 [1]. Procurement is essential for research groups aiming to replicate or improve upon these patented compounds for drug discovery in oncology or fibrosis.

Medicinal Chemistry SAR Campaigns Targeting ErbB Kinase Receptors

Based on evidence that a closely related 4-(3-fluorobenzyloxy)-3-haloanilino fragment provides optimal dual ErbB-1/ErbB-2 inhibition [1], this 4-fluoro regioisomer is a logical subsequent building block for generating focused compound libraries to explore kinase selectivity and potency.

In Vitro Drug Metabolism and Bioactivation Studies

Given the unique metabolic liability of 4-fluorinated anilines to form reactive benzoquinoneimines [1], this compound serves as a model substrate for cytochrome P450 studies, reactive metabolite screening, and hepatotoxicity assessment in early drug discovery.

Lead Optimization for CNS-Targeted Therapeutics Requiring Controlled Lipophilicity

With a computed cLogP of 2.8, which is an increase of +0.6 log units over non-fluorinated analog [1], this building block is specifically suited for modifying the lipophilicity and membrane permeability of central nervous system drug candidates where fine-tuning this parameter is critical for blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluoro-benzyloxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.